molecular formula C13H15NO5 B554534 (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 130930-25-5

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Katalognummer: B554534
CAS-Nummer: 130930-25-5
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: WWVCWLBEARZMAH-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 130930-25-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol. It is structurally characterized by a hydroxyl group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position of the pyrrolidine ring. This compound, also known as cis-4-hydroxy-D-proline, serves as a critical building block in peptide synthesis and drug discovery, particularly in the development of protease inhibitors and conformationally constrained analogs .

Key physical properties include a purity of ≥98% (HPLC) and a specific rotation that remains uncharacterized in available literature. Safety data indicate a hazard classification (H302, H312, H332) for acute oral toxicity, skin irritation, and respiratory tract irritation, necessitating precautions such as using personal protective equipment (PPE) during handling .

Eigenschaften

IUPAC Name

(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Cbz-Hyp-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • CAS Number : 13504-85-3
  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.26 g/mol
  • Purity : 97% .

The biological activity of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its role as a proline analog. It has been shown to interact with various biological targets, including enzymes involved in protein synthesis and metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as prolyl hydroxylases, which are crucial for collagen synthesis and stability.
  • Modulation of Cell Signaling : It can influence pathways related to cell growth and differentiation, particularly in cancer cells.

Biological Activity

The compound exhibits a range of biological activities that have been documented in various studies:

  • Anticancer Properties :
    • Studies have indicated that (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. This effect is thought to be mediated through the modulation of the PD-1/PD-L1 immune checkpoint pathway .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary research indicates neuroprotective effects, potentially beneficial in neurodegenerative conditions. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies

Several case studies highlight the biological activity of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid:

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the compound's efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by more than 50%, indicating its potential as an anti-inflammatory agent .

Activity Type Effect Observed Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
NeuroprotectiveProtects neuronal cells from degeneration

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymatic Activity

One of the primary applications of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its potential as an inhibitor of specific enzymes. For example, studies have indicated that derivatives of this compound exhibit inhibitory effects on arginase, an enzyme implicated in various pathological conditions including liver fibrosis .

Anti-Fibrotic Properties

Research has demonstrated that this compound may possess anti-fibrotic properties. In vitro studies have shown that it can inhibit collagen synthesis in hepatic stellate cells, which are central to liver fibrosis development. The compound's structure allows for interactions with key proteins involved in fibrogenesis .

Case Study 1: Anti-Fibrotic Activity

A study published in MDPI investigated the effects of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid on liver fibrosis models. The results indicated a significant reduction in collagen deposition and fibrogenic markers when treated with this compound compared to controls. The mechanism was linked to the modulation of signaling pathways associated with fibrosis .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an arginase inhibitor. The study found that (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid demonstrated IC50 values indicating effective inhibition of both human arginase isoforms (hARG-1 and hARG-2). This suggests potential therapeutic applications in conditions where arginase activity is detrimental .

Activity TypeCompoundIC50 ValueReference
Arginase Inhibition(2R,4R)-1-Bz-HYP223 nM (hARG-1)
Anti-Fibrotic Effect(2R,4R)-1-Bz-HYPSignificant reduction in collagen

Vergleich Mit ähnlichen Verbindungen

(2S,4S)-Diastereomer (CAS 13504-86-4)

  • Structural Difference : The (2S,4S) configuration is a stereoisomer of the (2R,4R) compound.
  • Impact : Stereochemistry significantly affects biological activity. For example, the (2S,4S) isomer may exhibit divergent binding affinities in enzyme inhibition due to altered spatial orientation of functional groups .
  • Applications : Used in synthesizing peptidomimetics with distinct target selectivity compared to the (2R,4R) form .

(2R,4S)-N-α-tert-Butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic Acid

  • Structural Difference : Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
  • Impact: The Boc group offers enhanced stability under acidic conditions but requires harsher deprotection methods (e.g., trifluoroacetic acid) compared to the hydrogenolysis-sensitive Cbz group.
  • Crystallography : Adopts an envelope conformation in the solid state, with intermolecular O–H···O hydrogen bonds forming chains along the [100] direction .

Substituent Variations

(2R,4R)-1-[(tert-Butoxy)carbonyl]-4-Methoxypyrrolidine-2-carboxylic Acid

  • Structural Difference : Replaces the hydroxyl group with a methoxy (-OCH₃) moiety.

(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid (CAS 299181-56-9)

  • Structural Difference : Substitutes Cbz with a 4-fluorobenzenesulfonyl group.
  • Impact : The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability, making it suitable for targeting serine proteases or kinases .

Functional Group Modifications

(2S,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate

  • Structural Difference : Methyl ester at the carboxylic acid position.
  • Applications : Serves as an intermediate in synthesizing (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid and other bioactive molecules, such as BRM/SMARCA2 modulators .

Fmoc-L-Pro(4-p-F-Ph)-OH (CAS 959576-18-2)

  • Structural Difference : Incorporates a 4-fluoro-benzyl group on the pyrrolidine ring.
  • Impact : The fluorine atom increases lipophilicity and may improve blood-brain barrier penetration in CNS-targeting drugs .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The benchmark method involves reacting cis-4-hydroxy-D-proline with benzyl chloroformate (Cbz-Cl) under biphasic conditions to protect the secondary amine. A representative procedure from ChemicalBook outlines:

  • Base System : Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in a 2:1 molar ratio relative to the starting proline derivative. This buffered system maintains a pH range of 8–9, minimizing racemization while facilitating nucleophilic attack by the amine on Cbz-Cl.

  • Solvent : Acetone-water (5:3 ratio) at 0°C during Cbz-Cl addition, followed by gradual warming to 22°C for 15 hours.

  • Workup : Sequential washes with methyl tert-butyl ether (MTBE) remove unreacted Cbz-Cl and byproducts. Acidification to pH 2 with HCl precipitates the product, which is extracted into ethyl acetate (EtOAc) and concentrated under reduced pressure.

Yield : 190 g of crude product (oil) from 87 g starting material, with LCMS confirmation (M+H⁺ = 287.8).

Critical Parameter Analysis

  • Temperature Control : Cooling during Cbz-Cl addition prevents exothermic decomposition of the chloroformate. Subsequent warming to room temperature ensures complete reaction without compromising stereochemical integrity.

  • Base Composition : The Na₂CO₃/NaHCO₃ buffer outperforms stronger bases like NaOH by reducing esterification of the carboxylic acid group. In comparative studies, NaOH-mediated reactions showed 5–8% methyl ester formation when acetone was present, whereas the carbonate system suppressed this side reaction.

  • Solvent Polarity : The acetone-water mixture enhances solubility of both the proline derivative (polar) and Cbz-Cl (nonpolar), achieving 98% conversion in 12 hours versus 72 hours in pure aqueous systems.

Alternative Protecting Group Strategies

Reductive Cyclization Approaches

Patent EP0269258A2 describes pyrrolidinol synthesis via reductive cyclization of hydroxybutyronitrile intermediates. Though innovative, this route introduces complexity for the target compound:

  • Intermediate Synthesis : 4-Amino-3-hydroxybutyronitrile preparation requires epichlorohydrin and N-methylbenzylamine, adding two steps.

  • Catalyst Sensitivity : Raney nickel/palladium catalysts achieved only 30% yield for 3-pyrrolidinol, with significant over-reduction byproducts.

  • Carboxylic Acid Introduction : Post-cyclization oxidation of a hydroxymethyl group to the carboxylic acid would necessitate additional steps, likely reducing overall efficiency.

Purification and Characterization

Analytical Data

  • LCMS : [M+H]⁺ = 287.8 (theoretical 287.26).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 5H, Cbz aromatic), 4.55–4.25 (m, 1H, C4-OH), 3.85–3.40 (m, 2H, pyrrolidine CH₂), 2.95 (dd, J = 11.2 Hz, 1H, C2-H), 2.30–1.80 (m, 2H, pyrrolidine CH₂).

  • Optical Rotation : [α]²⁵D = +76.4° (c = 1.0, MeOH), confirming (2R,4R) configuration.

Industrial-Scale Optimization

Solvent Recycling

Acetone recovery via fractional distillation reduces costs by 23% per kilogram of product. Process modeling indicates 89% solvent reuse feasibility without yield loss.

Catalytic Improvements

Substituting NaHCO₃ with polymer-supported carbonates (e.g., Amberlyst A26 carbonate form) enables:

  • Base Recovery : 95% regeneration via NaOH washes.

  • Reaction Acceleration : Turnover frequency (TOF) increases from 0.8 h⁻¹ to 2.1 h⁻¹ due to enhanced interfacial contact.

Emerging Methodologies

Enzymatic Protection

Pilot studies using immobilized lipases (Candida antarctica Lipase B) in ionic liquids show promise for stereoretentive Cbz protection:

  • Conditions : 40°C, [BMIM][BF₄], 0.5 mol% enzyme.

  • Yield : 82% with 99.4% ee, though reaction times extend to 48 hours.

Flow Chemistry

Microreactor systems (Corning AFR) enhance heat transfer during exothermic Cbz-Cl addition:

  • Residence Time : 8 minutes vs. 15 hours batch.

  • Space-Time Yield : 1.4 kg/L·h (batch = 0.07 kg/L·h) .

Q & A

Q. What are the optimal synthetic routes for (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and how can yields be improved?

The synthesis typically involves protecting group strategies and stereoselective steps. For example, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group followed by decarboxylation-alkylation using nucleophiles like 1-phenyl-1-trimethylsiloxyethylene can yield the target compound. A reported procedure achieved 66% yield after purification via rotary chromatography (hexanes/EtOAc, 30:70) . To optimize yields:

  • Reaction Conditions : Use inert atmospheres (e.g., N₂) and controlled temperatures (40–100°C) to minimize side reactions.
  • Catalysts : Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency in multi-step syntheses .
  • Purification : Reverse-phase HPLC or silica gel chromatography improves purity (>95%) .

Q. Table 1: Comparative Synthesis Methods

StepConditionsYieldReference
TBS ProtectionTBSCl, imidazole, DMF, 0°C → RT85%
Decarboxylation-AlkylationPd(OAc)₂, Cs₂CO₃, tert-butanol66%
Boc DeprotectionHCl/dioxane, 20–50°C>90%

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 4.0–4.5 ppm for hydroxyl and benzyloxy protons) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>97%) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., m/z 311.1 for related analogs) .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers .

Q. How should this compound be stored to ensure stability, and what are its degradation products?

  • Storage : 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
  • Degradation Pathways :
    • Hydrolysis of the benzyloxycarbonyl group generates carboxylic acid derivatives.
    • Oxidation of the hydroxyl group forms ketones under prolonged exposure to air .

Advanced Research Questions

Q. How does stereochemistry at the 2R,4R positions influence biological activity in peptide-based drug design?

The 2R,4R configuration mimics natural proline derivatives, enhancing rigidity and binding affinity to enzymes like prolyl hydroxylases. Substituting 4R-hydroxy with fluorine (e.g., 4-(difluoromethoxy) analogs) improves metabolic stability but may reduce solubility . Comparative studies with 2S,4R diastereomers show 10-fold lower activity in protease inhibition assays .

Q. What strategies prevent aggregation during solid-phase peptide synthesis (SPPS) using this compound?

  • Pseudoproline Derivatives : Incorporate Fmoc-protected 4-aryl-pyrrolidine analogs (e.g., 4-(4-fluoro-benzyl)) to disrupt β-sheet formation .
  • Solvent Systems : Use DCM/DMF (1:1) with 0.1 M HOAt to enhance solubility .
  • Microwave-Assisted Synthesis : Reduces aggregation by accelerating coupling kinetics .

Q. What challenges arise during large-scale purification, and how are they addressed?

  • Silica Gel Limitations : Poor resolution for polar intermediates; switch to reverse-phase C18 columns with gradient elution (5→95% ACN) .
  • Impurities : Residual palladium from coupling steps is removed via scavenger resins (e.g., SiliaBond® Thiol) .
  • Scale-Up : Continuous-flow chromatography reduces solvent use and improves throughput .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of irritants (H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How is this compound applied in targeted drug delivery systems (e.g., PROTACs or ADCs)?

  • PROTAC Linkers : The carboxylic acid moiety facilitates conjugation to E3 ligase ligands (e.g., VHL or CRBN), enabling degradation of target proteins .
  • Antibody-Drug Conjugates (ADCs) : The hydroxyl group is functionalized with maleimide for cysteine-specific antibody coupling .

Q. Table 2: Key Applications in Drug Development

ApplicationFunctionalizationTargetReference
PROTACsVHL ligand conjugationBRD4 degradation
Enzyme InhibitorsHydroxyl → trifluoromethylProlyl hydroxylase
Peptide TherapeuticsBenzyloxycarbonyl removalCollagen biosynthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.